molecular formula C10H8BrNO2 B8282345 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-amino-4-bromo- CAS No. 72492-50-3

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-amino-4-bromo-

Cat. No.: B8282345
CAS No.: 72492-50-3
M. Wt: 254.08 g/mol
InChI Key: PFKORNCWDCAEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-amino-4-bromo- is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-amino-4-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-amino-4-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72492-50-3

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-amino-4-bromospiro[1-benzofuran-2,1'-cyclopropane]-3-one

InChI

InChI=1S/C10H8BrNO2/c11-8-5(12)1-2-6-7(8)9(13)10(14-6)3-4-10/h1-2H,3-4,12H2

InChI Key

PFKORNCWDCAEQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)C3=C(O2)C=CC(=C3Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Aminospiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one (0.747 g.) and calcium carbonate (0.47 g.) were suspended in a mixture of carbon tetrachloride (20 ml.) and methylene chloride (5 ml.). The suspension was cooled to -17° C., then bromine (0.22 ml.) was added thereto dropwise, followed by stirring for 45 minutes. The reaction mixture was poured into ice-water, then extracted with ethyl acetate. The extract was washed with water and dried. The solvent was evaporated off, and the residue was recrystallized from ethanol-water. By the above procedure there was obtained 5-amino-4-bromospiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one as yellow needles melting at 167°-170° C. Yield 0.6 g.
Name
5-Aminospiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one
Quantity
0.747 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.